
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chloro, difluoromethyl, and fluorine substituent on the benzene ring, making it a fluorinated aromatic ester. Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether or THF at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 4-chloro-3-(difluoromethyl)-2-fluorobenzyl alcohol.
Oxidation: Formation of 4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its fluorinated structure, which can enhance metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, as well as its overall pharmacokinetic profile.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-3-(trifluoromethyl)-2-fluorobenzoate
- Methyl 4-chloro-3-(difluoromethyl)-2-chlorobenzoate
- Methyl 4-chloro-3-(difluoromethyl)-2-bromobenzoate
Uniqueness
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The combination of chloro, difluoromethyl, and fluorine groups provides a distinct electronic environment that can be leveraged in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-9(14)4-2-3-5(10)6(7(4)11)8(12)13/h2-3,8H,1H3 |
Clave InChI |
WUCPHPFRNZSHDW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1)Cl)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)

![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
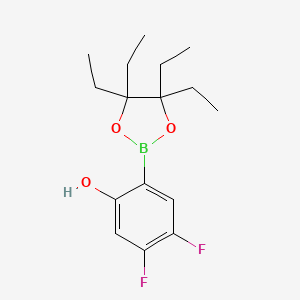
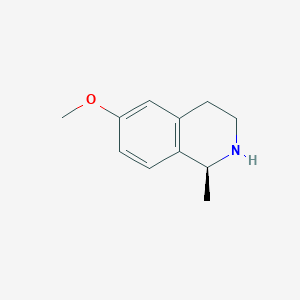
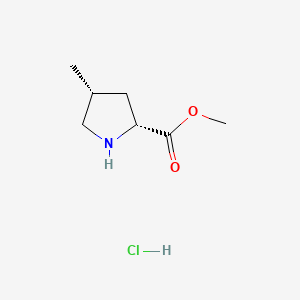

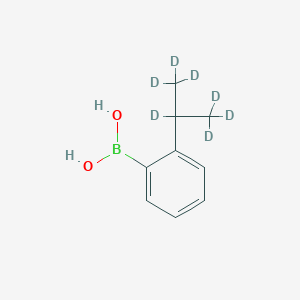

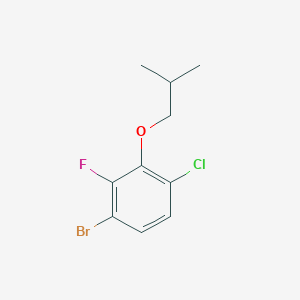
![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)

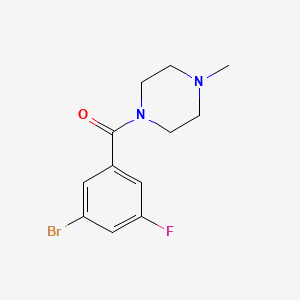
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
